Cas no 4073-72-7 (3,4,5-Triphenyl-4H-1,2,4-triazole)

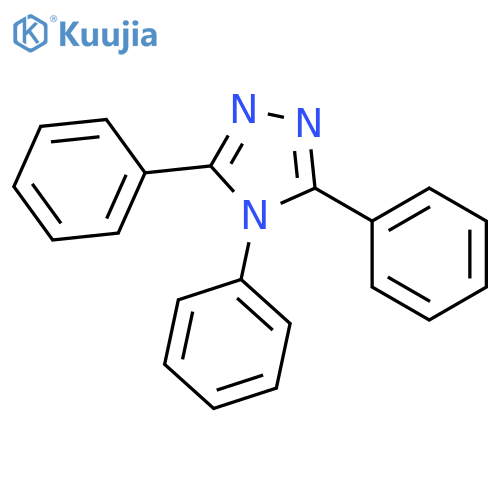

4073-72-7 structure

商品名:3,4,5-Triphenyl-4H-1,2,4-triazole

3,4,5-Triphenyl-4H-1,2,4-triazole 化学的及び物理的性質

名前と識別子

-

- 3,4,5-Triphenyl-4H-1,2,4-triazole

- 3,4,5-TRIPHENYL-1,2,4-TRIAZOLE

- 3,4,5-triphenyl(1,2,4) triazole

- 3,4,5-Triphenyl-4H-1,2,4-triazol

- 4-Methyl-3,5-diphenyl-1,2,4-triazol

- TP-TAZ

- 3,4,5-Triphenyl-4H-1,2,4-triazole #

- LLTSIOOHJBUDCP-UHFFFAOYSA-N

- SR-01000392131

- 3,4,5-Triphenyl-4H-[1,2,4]triazole

- AKOS000576188

- SB66674

- SCHEMBL39449

- FT-0710669

- DTXSID90347855

- 4H-1,2,4-Triazole, 3,4,5-triphenyl-

- SR-01000392131-1

- 4073-72-7

- DB-070078

-

- MDL: MFCD00398370

- インチ: InChI=1S/C20H15N3/c1-4-10-16(11-5-1)19-21-22-20(17-12-6-2-7-13-17)23(19)18-14-8-3-9-15-18/h1-15H

- InChIKey: LLTSIOOHJBUDCP-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C3)N2C4=CC=CC=C4

計算された属性

- せいみつぶんしりょう: 297.12700

- どういたいしつりょう: 297.126597491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 328

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 30.7Ų

じっけんとくせい

- 密度みつど: 1.14

- ふってん: 508 °C at 760 mmHg

- フラッシュポイント: 261 °C

- PSA: 30.71000

- LogP: 4.60130

3,4,5-Triphenyl-4H-1,2,4-triazole セキュリティ情報

3,4,5-Triphenyl-4H-1,2,4-triazole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3,4,5-Triphenyl-4H-1,2,4-triazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T077645-25mg |

3,4,5-Triphenyl-4H-1,2,4-triazole |

4073-72-7 | 25mg |

$ 560.00 | 2022-06-02 | ||

| Alichem | A019119107-1g |

3,4,5-Triphenyl-4H-1,2,4-triazole |

4073-72-7 | 95% | 1g |

$400.00 | 2023-09-02 | |

| TRC | T077645-5mg |

3,4,5-Triphenyl-4H-1,2,4-triazole |

4073-72-7 | 5mg |

$ 170.00 | 2022-06-02 | ||

| Chemenu | CM282998-5g |

3,4,5-Triphenyl-4H-1,2,4-triazole |

4073-72-7 | 95% | 5g |

$777 | 2023-03-05 | |

| Cooke Chemical | BD8618347-1g |

3,4,5-Triphenyl-4H-1,2,4-triazole |

4073-72-7 | 95+% | 1g |

RMB 1260.00 | 2025-02-21 | |

| TRC | T077645-10mg |

3,4,5-Triphenyl-4H-1,2,4-triazole |

4073-72-7 | 10mg |

$ 280.00 | 2022-06-02 |

3,4,5-Triphenyl-4H-1,2,4-triazole 関連文献

-

Jiyoung Lee,Katsuyuki Shizu,Hiroyuki Tanaka,Hiroko Nomura,Takuma Yasuda,Chihaya Adachi J. Mater. Chem. C 2013 1 4599

-

2. Reactive intermediates. Part XXVI. Flash vacuum pyrolysis of phenyl-substituted 1,2,4-triazoles; a new synthesis of isoindolesThomas L. Gilchrist,Charles W. Rees,Colin Thomas J. Chem. Soc. Perkin Trans. 1 1975 12

-

Lei Xu,Mizhen Sun,Yannan Zhou,Jingli Lou,Mingliang Xie,Zipeng Li,Qikun Sun,Yuyu Pan,Shanfeng Xue,Wenjun Yang Org. Chem. Front. 2023 10 490

-

Yoann Olivier,Mónica Moral,Luca Muccioli,Juan-Carlos Sancho-García J. Mater. Chem. C 2017 5 5718

-

5. Reactive intermediates. Part XXVI. Flash vacuum pyrolysis of phenyl-substituted 1,2,4-triazoles; a new synthesis of isoindolesThomas L. Gilchrist,Charles W. Rees,Colin Thomas J. Chem. Soc. Perkin Trans. 1 1975 12

4073-72-7 (3,4,5-Triphenyl-4H-1,2,4-triazole) 関連製品

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量